Cas no 2168623-92-3 (2-methyl-4-(4-methylpiperidin-3-yl)piperidine)
2-methyl-4-(4-methylpiperidin-3-yl)piperidine Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-4-(4-methylpiperidin-3-yl)piperidine
- EN300-1476584
- 2168623-92-3
-
- Inchi: 1S/C12H24N2/c1-9-3-5-13-8-12(9)11-4-6-14-10(2)7-11/h9-14H,3-8H2,1-2H3
- InChI Key: CXHTXOQFJUHQOE-UHFFFAOYSA-N
- SMILES: N1CCC(C)C(C1)C1CCNC(C)C1
Computed Properties
- Exact Mass: 196.193948774g/mol
- Monoisotopic Mass: 196.193948774g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 24.1Ų
2-methyl-4-(4-methylpiperidin-3-yl)piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1476584-0.05g |
2-methyl-4-(4-methylpiperidin-3-yl)piperidine |
2168623-92-3 | 0.05g |
$1247.0 | 2023-06-06 | ||
| Enamine | EN300-1476584-0.1g |
2-methyl-4-(4-methylpiperidin-3-yl)piperidine |
2168623-92-3 | 0.1g |
$1307.0 | 2023-06-06 | ||
| Enamine | EN300-1476584-0.25g |
2-methyl-4-(4-methylpiperidin-3-yl)piperidine |
2168623-92-3 | 0.25g |
$1366.0 | 2023-06-06 | ||
| Enamine | EN300-1476584-0.5g |
2-methyl-4-(4-methylpiperidin-3-yl)piperidine |
2168623-92-3 | 0.5g |
$1426.0 | 2023-06-06 | ||
| Enamine | EN300-1476584-1.0g |
2-methyl-4-(4-methylpiperidin-3-yl)piperidine |
2168623-92-3 | 1g |
$1485.0 | 2023-06-06 | ||
| Enamine | EN300-1476584-2.5g |
2-methyl-4-(4-methylpiperidin-3-yl)piperidine |
2168623-92-3 | 2.5g |
$2912.0 | 2023-06-06 | ||
| Enamine | EN300-1476584-5.0g |
2-methyl-4-(4-methylpiperidin-3-yl)piperidine |
2168623-92-3 | 5g |
$4309.0 | 2023-06-06 | ||
| Enamine | EN300-1476584-10.0g |
2-methyl-4-(4-methylpiperidin-3-yl)piperidine |
2168623-92-3 | 10g |
$6390.0 | 2023-06-06 | ||
| Enamine | EN300-1476584-50mg |
2-methyl-4-(4-methylpiperidin-3-yl)piperidine |
2168623-92-3 | 50mg |
$1247.0 | 2023-09-29 | ||
| Enamine | EN300-1476584-100mg |
2-methyl-4-(4-methylpiperidin-3-yl)piperidine |
2168623-92-3 | 100mg |
$1307.0 | 2023-09-29 |
2-methyl-4-(4-methylpiperidin-3-yl)piperidine Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 2-methyl-4-(4-methylpiperidin-3-yl)piperidine
2-Methyl-4-(4-Methylpiperidin-3-yl)Piperidine: A Comprehensive Overview
The compound CAS No. 2168623-92-3, also known as 2-methyl-4-(4-methylpiperidin-3-yl)piperidine, is a complex organic molecule with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound has garnered attention due to its unique structural properties and potential for use in drug design and development. In this article, we will delve into the structural characteristics, synthesis methods, applications, and recent advancements related to this compound.
The molecular structure of 2-methyl-4-(4-methylpiperidin-3-yl)piperidine consists of two interconnected piperidine rings, each substituted with methyl groups at specific positions. This arrangement imparts the molecule with a rigid yet flexible framework, which is advantageous for interactions with biological targets. The compound's stereochemistry plays a crucial role in its activity, as demonstrated by recent studies exploring its enantiomeric forms and their differential effects on cellular pathways.
Recent research has focused on the synthesis of this compound through various methodologies, including palladium-catalyzed cross-coupling reactions and organocatalytic approaches. These methods have improved the efficiency and scalability of production, making it more accessible for industrial applications. For instance, a study published in the Journal of Organic Chemistry highlighted the use of a tandem Michael addition–aldol reaction to synthesize the compound in high yield and purity.
In terms of applications, 2-methyl-4-(4-methylpiperidin-3-yl)piperidine has shown promise as a building block in medicinal chemistry. Its ability to act as a bioisostere for other nitrogen-containing heterocycles has made it a valuable tool in drug design. Researchers have explored its potential as an antagonist for G-protein coupled receptors (GPCRs), which are critical targets in treating conditions such as hypertension and neurodegenerative diseases.
Moreover, the compound has been investigated for its role in agrochemicals, particularly as a fungicide and insecticide. Studies conducted by agricultural scientists have demonstrated its effectiveness in controlling plant pathogens and pests without adverse effects on non-target organisms. This dual functionality underscores its versatility across different industries.
Recent advancements in computational chemistry have also contributed to our understanding of this compound's behavior at the molecular level. Molecular docking studies have revealed key interactions between the compound and its biological targets, providing insights into its mechanism of action. These findings have been instrumental in guiding further optimization efforts to enhance its potency and selectivity.
In conclusion, CAS No. 2168623-92-3, or 2-methyl-4-(4-methylpiperidin-3-yl)piperidine, represents a significant advancement in organic chemistry with broad applicability across multiple domains. Its unique structure, efficient synthesis methods, and promising biological activities make it a subject of continued interest for researchers worldwide. As ongoing studies uncover new facets of its potential, this compound is poised to play an increasingly important role in both academic and industrial settings.
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